molecular formula C10H14ClNOS B13552679 3-((5-Chlorothiophen-2-yl)methyl)piperidin-3-ol

3-((5-Chlorothiophen-2-yl)methyl)piperidin-3-ol

Katalognummer: B13552679
Molekulargewicht: 231.74 g/mol
InChI-Schlüssel: ITOWCQWUHZSYEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((5-Chlorothiophen-2-yl)methyl)piperidin-3-ol is an organic compound with the molecular formula C10H14ClNOS It is characterized by the presence of a piperidine ring substituted with a hydroxyl group and a chlorothiophene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Chlorothiophen-2-yl)methyl)piperidin-3-ol typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with piperidine derivatives under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired alcohol.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent transformation into the final product. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-((5-Chlorothiophen-2-yl)methyl)piperidin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom in the chlorothiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3-((5-Chlorothiophen-2-yl)methyl)piperidin-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-((5-Chlorothiophen-2-yl)methyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [(5-chlorothiophen-2-yl)methyl][3-(piperidin-1-yl)propyl]amine
  • 3-(5-{[4-(aminomethyl)piperidin-1-yl]methyl}-1H-indol-2-yl)quinolin-2-one

Uniqueness

3-((5-Chlorothiophen-2-yl)methyl)piperidin-3-ol is unique due to its specific substitution pattern and the presence of both a piperidine ring and a chlorothiophene moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C10H14ClNOS

Molekulargewicht

231.74 g/mol

IUPAC-Name

3-[(5-chlorothiophen-2-yl)methyl]piperidin-3-ol

InChI

InChI=1S/C10H14ClNOS/c11-9-3-2-8(14-9)6-10(13)4-1-5-12-7-10/h2-3,12-13H,1,4-7H2

InChI-Schlüssel

ITOWCQWUHZSYEZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CNC1)(CC2=CC=C(S2)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.